molecular formula C14H16N3O4S- B13383040 N-[3-(4-nitrophenyl)-1-[(3S)-3-sulfanylpyrrolidin-1-yl]propylidene]carbamate

N-[3-(4-nitrophenyl)-1-[(3S)-3-sulfanylpyrrolidin-1-yl]propylidene]carbamate

Cat. No.: B13383040
M. Wt: 322.36 g/mol
InChI Key: FXBWZCNLNFGWLR-LBPRGKRZSA-M
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Description

N-[3-(4-nitrophenyl)-1-[(3S)-3-sulfanylpyrrolidin-1-yl]propylidene]carbamate is an organic compound that belongs to the class of carbamates This compound is characterized by the presence of a nitrophenyl group, a sulfanylpyrrolidinyl group, and a propylidene carbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(4-nitrophenyl)-1-[(3S)-3-sulfanylpyrrolidin-1-yl]propylidene]carbamate typically involves a nucleophilic substitution reaction. The starting materials include 4-nitrophenylchloroformate and a suitable pyrrolidine derivative. The reaction is carried out under mild conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the carbamate linkage .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity. Continuous flow microreactor systems could be employed to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

N-[3-(4-nitrophenyl)-1-[(3S)-3-sulfanylpyrrolidin-1-yl]propylidene]carbamate undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The carbamate moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or alcohols can react with the carbamate group under basic conditions.

Major Products

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted carbamates.

Scientific Research Applications

N-[3-(4-nitrophenyl)-1-[(3S)-3-sulfanylpyrrolidin-1-yl]propylidene]carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[3-(4-nitrophenyl)-1-[(3S)-3-sulfanylpyrrolidin-1-yl]propylidene]carbamate involves its interaction with specific molecular targets. For instance, it has been shown to exhibit significant binding modes with DNA Gyrase A, an enzyme involved in DNA replication . This interaction can inhibit the enzyme’s activity, leading to antimicrobial effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(4-nitrophenyl)-1-[(3S)-3-sulfanylpyrrolidin-1-yl]propylidene]carbamate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its sulfanylpyrrolidinyl group, in particular, differentiates it from other carbamate compounds and contributes to its unique properties.

Properties

Molecular Formula

C14H16N3O4S-

Molecular Weight

322.36 g/mol

IUPAC Name

N-[3-(4-nitrophenyl)-1-[(3S)-3-sulfanylpyrrolidin-1-yl]propylidene]carbamate

InChI

InChI=1S/C14H17N3O4S/c18-14(19)15-13(16-8-7-12(22)9-16)6-3-10-1-4-11(5-2-10)17(20)21/h1-2,4-5,12,22H,3,6-9H2,(H,18,19)/p-1/t12-/m0/s1

InChI Key

FXBWZCNLNFGWLR-LBPRGKRZSA-M

Isomeric SMILES

C1CN(C[C@H]1S)C(=NC(=O)[O-])CCC2=CC=C(C=C2)[N+](=O)[O-]

Canonical SMILES

C1CN(CC1S)C(=NC(=O)[O-])CCC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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